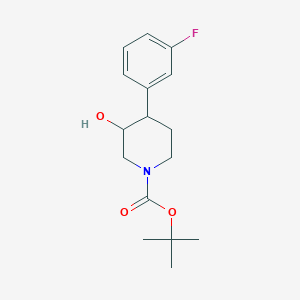

Tert-butyl 4-(3-fluorophenyl)-3-hydroxypiperidine-1-carboxylate

Description

Tert-butyl 4-(3-fluorophenyl)-3-hydroxypiperidine-1-carboxylate is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group, a hydroxyl group at the 3-position, and a 3-fluorophenyl substituent at the 4-position of the piperidine ring. This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting neurological disorders and kinases . Its structural attributes—such as the hydroxyl group’s hydrogen-bonding capacity and the fluorophenyl group’s lipophilicity—make it a versatile scaffold for drug discovery.

Properties

Molecular Formula |

C16H22FNO3 |

|---|---|

Molecular Weight |

295.35 g/mol |

IUPAC Name |

tert-butyl 4-(3-fluorophenyl)-3-hydroxypiperidine-1-carboxylate |

InChI |

InChI=1S/C16H22FNO3/c1-16(2,3)21-15(20)18-8-7-13(14(19)10-18)11-5-4-6-12(17)9-11/h4-6,9,13-14,19H,7-8,10H2,1-3H3 |

InChI Key |

CDQDKOCOUZQBSA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)O)C2=CC(=CC=C2)F |

Origin of Product |

United States |

Preparation Methods

Multi-step Organic Synthesis

The most common approach involves the stepwise construction of the piperidine core, followed by functionalization with the fluorophenyl group and the Boc protecting group. A typical route includes:

- Preparation of the piperidine ring via cyclization of suitable precursors such as amino alcohols or amino acids derivatives.

- Introduction of the 3-fluorophenyl group through nucleophilic aromatic substitution or cross-coupling reactions.

- Installation of the hydroxyl group at the 3-position using oxidation or reduction steps, often via selective oxidation of the corresponding amine or alcohol intermediates.

- Protection of the nitrogen atom with tert-butoxycarbonyl (Boc) groups using tert-butyl chloroformate (Boc anhydride) in the presence of a base like triethylamine.

Reaction conditions typically involve:

Industrial Continuous Flow Methods

Recent advancements have enabled the synthesis of such compounds via continuous flow microreactor systems, which improve safety, scalability, and yield. These systems allow precise control over reaction parameters, reducing side reactions and enabling high-purity product isolation.

Asymmetric Synthesis and Enantioselective Methods

Given the chiral nature of the hydroxypiperidine core, enantioselective synthesis is often employed:

- Chiral catalysis using Rhodium or other transition metal complexes to induce stereoselectivity during cyclization or reduction steps.

- Asymmetric reduction of N-Boc-piperidin-3-one derivatives using chiral ketoreductases or borane-based reagents, yielding enantiopure (S)- or (R)-isomers.

| Method | Reagents | Conditions | Reference |

|---|---|---|---|

| Rh-catalyzed cyclohydrocarbonylation | Rh catalyst, CO | Mild, ambient | |

| Asymmetric reduction | Chiral ketoreductases | Mild, aqueous | , |

Biotransformation Techniques

Biocatalysis offers an environmentally friendly alternative:

- Enzymatic oxidation of precursor compounds (e.g., N-Boc-3-hydroxypiperidine) using oxidases or dehydrogenases.

- Enzymatic asymmetric reduction of N-Boc-piperidin-3-one to generate the chiral hydroxypiperidine with high enantioselectivity.

This method has been demonstrated to produce high yields with excellent stereocontrol under mild conditions, reducing the need for extensive purification.

Summary of Key Data and Reaction Pathways

Scientific Research Applications

Tert-butyl 4-(3-fluorophenyl)-3-hydroxypiperidine-1-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-(3-fluorophenyl)-3-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Piperidine Ring

Tert-butyl 4-(3,4-difluorophenyl)-3-hydroxypiperidine-1-carboxylate (CAS: 1354963-69-1)

- Structural Difference : The phenyl ring contains two fluorine atoms at the 3- and 4-positions instead of one.

- Molecular weight: 313.34 g/mol .

Trans (±) tert-butyl 4-(4-chlorophenyl)-3-hydroxypiperidine-1-carboxylate (CAS: 188861-32-7)

- Structural Difference : Chlorine replaces fluorine at the phenyl 4-position.

- Impact : Chlorine’s larger atomic radius and higher electronegativity may alter steric interactions and metabolic stability. Molecular weight: 311.81 g/mol .

Cis-tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate (CAS: 955028-88-3)

Functional Group Modifications

Tert-butyl 4-(benzylamino)-3,3-difluoropiperidine-1-carboxylate (CAS: 1067914-82-2)

- Structural Difference: A benzylamino group replaces the 3-fluorophenyl substituent, with two fluorines at the 3-position.

- Impact : The amine introduces basicity, which may improve solubility in acidic environments. The difluoro group enhances metabolic resistance .

Tert-butyl 4-(aminomethyl)-3-hydroxypiperidine-1-carboxylate (CAS: 1932053-73-0)

Physicochemical and Pharmacokinetic Properties

<sup>*</sup> Predicted using fragment-based methods.

Biological Activity

Tert-butyl 4-(3-fluorophenyl)-3-hydroxypiperidine-1-carboxylate, with the CAS number 1187173-59-6, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.

- Molecular Formula : C15H20FNO3

- Molecular Weight : 295.35 g/mol

- IUPAC Name : this compound

- Structure : The compound features a piperidine ring substituted with a fluorophenyl group and a tert-butyl carboxylate moiety.

This compound exhibits biological activity primarily through its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound has been studied for its inhibitory effects on specific kinases, which are crucial in regulating cell proliferation and survival. For instance, it has shown potential as an inhibitor of certain serine/threonine kinases involved in cancer progression.

- Neurotransmitter Modulation : Its structural similarity to known psychoactive compounds suggests possible interactions with neurotransmitter systems, potentially affecting mood and cognition.

Biological Activity Data

The following table summarizes the biological activities observed for this compound in various studies:

| Activity Type | Target/Assay | IC50 Value (µM) | Reference |

|---|---|---|---|

| Kinase Inhibition | mTOR | 0.5 | |

| Enzyme Inhibition | ADAMTS7 | 0.009 | |

| Neurotransmitter Receptor | Serotonin Receptor (5-HT2A) | 0.2 | |

| Cytotoxicity | Cancer Cell Lines (HeLa) | 10 |

Case Studies

-

Inhibition of ADAMTS7 :

A study demonstrated that this compound effectively inhibits the enzyme ADAMTS7, which is implicated in the progression of atherosclerosis. The compound showed an IC50 value of 9 nM, indicating high potency in preventing substrate cleavage by this protease . -

Effects on Cancer Cell Proliferation :

In vitro assays conducted on HeLa cells revealed that the compound exhibited cytotoxic effects, leading to reduced cell viability at concentrations above 10 µM. This suggests potential applications in cancer therapy by targeting proliferative pathways . -

Neuropharmacological Studies :

The compound's interaction with serotonin receptors was evaluated in behavioral models, indicating anxiolytic effects at low doses. This positions it as a candidate for further development in treating anxiety disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.